Superior Survival and Response vs. Amphotericin B Deoxycholate in Invasive Aspergillosis
In the pivotal randomized controlled trial (RCT) comparing voriconazole to amphotericin B deoxycholate (AmB-D) for primary therapy of invasive aspergillosis, voriconazole demonstrated a statistically significant survival advantage [1]. At week 12, the successful response rate (complete or partial) was 52.8% for voriconazole versus 31.6% for AmB-D [1]. More critically, the 12-week survival rate was 70.8% in the voriconazole arm compared to 57.9% in the AmB-D arm, yielding an absolute survival benefit of 12.9 percentage points [1]. A subsequent network meta-analysis (NMA) of 1635 patients confirmed these findings, demonstrating that voriconazole significantly reduced all-cause mortality compared to AmB-D (Odds Ratio 0.57, 95% CI: 0.34-0.93) and improved overall response (OR 2.42, 95% CI: 1.48-3.96) [2]. Furthermore, this NMA ranked voriconazole as the best-performing agent for overall response based on surface under the cumulative ranking curve (SUCRA) analysis [2].
| Evidence Dimension | 12-Week Survival |
|---|---|
| Target Compound Data | 70.8% survival (n=144) |
| Comparator Or Baseline | Amphotericin B Deoxycholate (AmB-D): 57.9% survival (n=133) |
| Quantified Difference | Absolute risk reduction of 12.9 percentage points (HR for mortality 0.59, 95% CI: 0.40-0.88) |
| Conditions | Randomized, unblinded trial of 277 immunocompromised patients with proven or probable invasive aspergillosis; voriconazole 6 mg/kg IV q12h for 1 day, then 4 mg/kg IV q12h for ≥7 days, followed by 200 mg orally q12h vs. AmB-D 1-1.5 mg/kg/day IV |
Why This Matters
This survival advantage and superior response rate establish voriconazole as the reference standard first-line therapy for invasive aspergillosis, justifying its selection over AmB-D in procurement and clinical protocols.
- [1] Herbrecht R, Denning DW, Patterson TF, et al. Voriconazole versus amphotericin B for primary therapy of invasive aspergillosis. N Engl J Med. 2002;347(6):408-415. doi:10.1056/NEJMoa020191 View Source
- [2] Zhu L, et al. Efficacy and Safety of Antifungal Medicines in the Treatment of Invasive Aspergillosis: A Network Meta-Analysis. J Coll Physicians Surg Pak. 2025;35(9):1173-1179. doi:10.29271/jcpsp.2025.09.1173 View Source
